
2-Methylanisole
Overview
Description
Preparation Methods
Classical Alkylation with Dimethyl Sulfate
The most widely documented method involves the reaction of o-cresol with dimethyl sulfate (DMS) in the presence of sodium hydroxide. This exothermic process proceeds via nucleophilic substitution, where the phenolic hydroxyl group is methylated to form 2-methylanisole .
Procedure and Conditions:
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Reagents :
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o-Cresol (1 mol)
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Dimethyl sulfate (1.1 mol)
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20% NaOH solution (2.5 mol)
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Steps :
Performance Metrics:
Parameter | Value |
---|---|
Yield | 85–90% |
Purity (GC) | >99% |
Byproducts | Sulfuric acid, Na₂SO₄ |
Limitations : DMS is highly toxic, and the process generates corrosive wastewater .
Catalytic Methylation Using Solid Acids
Recent studies emphasize replacing DMS with greener methylating agents (e.g., methanol, dimethyl carbonate) paired with heterogeneous catalysts.
NaY Zeolite-Based Catalysis
A pressure-resistant method using NaY zeolite and Turkey red oil achieves near-quantitative yields :
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Conditions :
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Catalyst: NaY (1:1 complex, 2–15 g)
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Temperature: 170–180°C
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Time: 3 h
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Outcomes :
Na-CH₃ONa/γ-Al₂O₃ Catalysts
This system enables methylation of phenols in wastewater streams using dimethyl carbonate (DMC):
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Mechanism :
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Conditions :
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Catalyst loading: 10 wt%
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Temperature: 210°C
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Time: 2.5 h
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Performance :
Vapor-Phase Methylation with Methanol
Fixed-bed reactors using Ag-Pd/β-zeolite catalysts offer a continuous, scalable process :
Reaction Setup:
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Catalyst : β-zeolite loaded with 5% Ag and 1% Pd.
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Conditions :
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Temperature: 300–340°C
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Pressure: 0.5–2 MPa
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Molar ratio (phenol:methanol): 1:3
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Outcomes :
Advantages : Eliminates liquid waste and avoids toxic reagents.
Comparative Analysis of Methods
Method | Reagents | Yield (%) | Toxicity | Scalability |
---|---|---|---|---|
Classical (DMS) | o-Cresol, DMS, NaOH | 85–90 | High | Moderate |
NaY Zeolite | Methanol, NaY | 96–98 | Low | High |
Vapor-Phase (Ag-Pd) | Methanol, β-zeolite | 88–98 | Low | Industrial |
Key Trends :
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Catalytic methods reduce reliance on hazardous DMS.
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Vapor-phase systems align with circular economy principles by utilizing methanol .
Emerging Techniques and Innovations
Ionic Liquid-Mediated Methylation
Preliminary studies using BMIM-BF₄ ionic liquids show enhanced reaction rates at lower temperatures (80–120°C), though yields remain comparable to classical methods .
Enzymatic Methylation
O-Methyltransferases (OMTs) catalyze regioselective methylation under mild conditions:
Chemical Reactions Analysis
Types of Reactions: 2-Methylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxytoluene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
2-Methylanisole serves as an important intermediate in organic synthesis. Notably, it has been utilized in the total synthesis of complex natural products:
- Total Synthesis of Mutisianthol : The first total synthesis of the phenolic sesquiterpene mutisianthol was achieved using this compound as a starting material, demonstrating its utility in constructing intricate molecular architectures through a series of reactions .
- Synthesis of Heliannuol D : Researchers have successfully synthesized (±)-heliannuol D from this compound in a multi-step process, achieving a yield of 12% . This showcases the compound's potential as a precursor in the pharmaceutical industry.
Catalysis
The catalytic properties of this compound have been explored extensively:
- Reduction Reactions : A catalytic system involving rhodium has been optimized for the reduction of disubstituted aromatics, including this compound. The choice of amine/Rh ratio is critical for stabilizing colloidal rhodium particles during these reactions .
- Thermal Activation : The thermal activation of this compound using an iridium complex at elevated temperatures has yielded various hydride complexes, indicating its potential in catalytic transformations .
Flavor and Fragrance Industry
Due to its pleasant odor profile, this compound is used as a flavoring agent and fragrance component:
- Flavoring Agent : It imparts a naphthyl-type odor and camphoreous flavor, making it suitable for use in food products and beverages .
- Fragrance Applications : The compound is incorporated into perfumes and scented products due to its aromatic properties, contributing to the overall scent profile .
Analytical Chemistry
This compound has been employed in analytical methods:
- Solid-Phase Microextraction (SPME) : This technique has been utilized to analyze volatile compounds in various matrices, including virgin olive oils. The inclusion of this compound enhances the extraction efficiency of target analytes .
Case Study 1: Synthesis of Natural Products
A study demonstrated the synthesis of mutisianthol from this compound through a series of reactions involving functional group transformations and stereochemical considerations. This process highlighted the efficiency of using readily available starting materials to produce complex natural compounds.
Case Study 2: Catalytic Reduction Optimization
Research focused on optimizing catalytic conditions for the reduction of aromatic compounds using rhodium catalysts. The findings indicated that adjusting the amine/Rh ratio significantly impacted reaction yields, showcasing the importance of careful catalyst design when utilizing this compound.
Mechanism of Action
The mechanism of action of 2-methylanisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group (-OCH3) activates the aromatic ring, making it more susceptible to electrophilic attack. This leads to the formation of various substituted products depending on the reagents and conditions used .
Comparison with Similar Compounds
Anisole (methoxybenzene): Lacks the methyl group at the ortho position.
o-Cresol (2-methylphenol): Has a hydroxyl group instead of a methoxy group.
2-Methoxytoluene: Similar structure but different functional group positioning.
Uniqueness: 2-Methylanisole’s unique combination of a methoxy group and a methyl group on the benzene ring provides distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its role as a green solvent and flavoring agent highlight its versatility .
Biological Activity
2-Methylanisole, also known as o-methyl anisole, is a monomethoxybenzene derivative with the chemical formula and a CAS number of 578-58-5. It is recognized for its utility as an intermediate in organic synthesis, particularly in the production of compounds containing a methylhydroquinone core. This article explores the biological activity of this compound, focusing on its chemical properties, synthetic applications, and potential biological effects.
This compound has notable physical properties:
- Molecular Weight : 122.164 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 171°C
- Melting Point : 170-172°C
- Flash Point : 51.7°C
These properties contribute to its behavior in various chemical reactions, particularly in alkylation processes.
Synthetic Applications
This compound serves as a key starting material in several synthetic pathways. For example, it has been utilized in the regioselective C–H alkylation of anisoles with olefins, which has been documented to yield high conversion rates under specific catalytic conditions. A study demonstrated that using rare-earth alkyl complexes could achieve regioselective alkylation with yields ranging from 56% to 99% for various derivatives, including those based on this compound .
Table 1: Summary of Alkylation Yields Using this compound
Reaction Type | Catalyst Type | Yield (%) |
---|---|---|
C–H Alkylation with Olefins | Rare-earth alkyl complex | 56 - 99 |
Benzylic C–H Alkylation | Standard conditions | Low (trace amounts) |
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly regarding its potential antimicrobial properties and its role in cellular signaling pathways.
Cellular Signaling and Mechanisms
This compound is involved in several biochemical pathways:
- Inflammatory Response : It has been linked to modulation of inflammatory pathways through interactions with G-protein coupled receptors (GPCRs) and other signaling molecules.
- Neuronal Signaling : The compound may influence neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic plasticity .
Case Studies
- Regioselective C–H Alkylation : A study demonstrated that when subjected to specific catalytic conditions, this compound underwent regioselective C–H alkylation yielding branched products with significant efficiency. This highlights its utility in synthetic organic chemistry and potential applications in drug development .
- Antimicrobial Testing : Although direct studies on this compound's antimicrobial effects are sparse, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential for similar activity in this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Methylanisole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves methoxylation of o-cresol (2-methylphenol) using methylating agents like dimethyl sulfate or methyl iodide under alkaline conditions. Reaction parameters such as temperature (optimized at 60–80°C), solvent selection (e.g., acetone or aqueous NaOH), and stoichiometric ratios of reagents critically affect yield and purity. For example, excess methylating agent may reduce byproduct formation, while prolonged reaction times can degrade the product . Purity (>99%) is confirmed via gas chromatography (GC) or NMR, with batch-specific Certificates of Analysis (COA) detailing trace impurities .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic signals at δ 3.85 (OCH₃) and δ 2.25 (CH₃) in CDCl₃. Gas chromatography-mass spectrometry (GC-MS) provides molecular ion peaks at m/z 122 (M⁺) and fragmentation patterns for identity validation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while Karl Fischer titration quantifies water content in hygroscopic batches .
Q. How does this compound function as an intermediate in synthesizing methylhydroquinone derivatives?
- Methodological Answer : this compound undergoes demethylation via acidic or oxidative conditions (e.g., HBr/HOAc or BBr₃) to yield 2-methylhydroquinone. This intermediate is pivotal in synthesizing bioactive molecules like heliannuol D, where regioselective functionalization of the aromatic ring is achieved through Friedel-Crafts alkylation or electrophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?
- Methodological Answer : Discrepancies in yields often stem from unaccounted variables such as trace moisture (affecting methylation efficiency) or catalyst deactivation. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) with rigorous documentation of reaction parameters is advised. Meta-analyses of published protocols, prioritizing studies with detailed supplementary data (e.g., temperature gradients, reagent purity), help identify robust methodologies .
Table 1: Physicochemical Properties of this compound
Property | Value | Method (Reference) |
---|---|---|
Boiling Point | 170–172°C | ASTM D86 |
Density (25°C) | 0.98 g/cm³ | Pycnometry |
Purity (HPLC) | >99.00% | USP <621> |
Table 2: Common Analytical Techniques for Quality Assessment
Technique | Application | Key Parameters |
---|---|---|
GC-MS | Purity and identity | Column: DB-5MS; He carrier |
¹H NMR (400 MHz) | Structural confirmation | Solvent: CDCl₃; δ 3.85 (s) |
Karl Fischer Titration | Water content | Limit: <0.1% w/w |
Properties
IUPAC Name |
1-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKRVXLBCAIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060368 | |
Record name | Benzene, 1-methoxy-2-methyl- | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note | |
Record name | 2-Methylanisole | |
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Record name | 1-Methoxy-2-methylbenzene | |
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Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
170.00 to 172.00 °C. @ 760.00 mm Hg | |
Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
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Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.983-0.986 (15.5°) | |
Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 2-Methylanisole | |
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CAS No. |
578-58-5 | |
Record name | 2-Methylanisole | |
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Record name | 2-Methylanisole | |
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Record name | 2-Methylanisole | |
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Record name | Benzene, 1-methoxy-2-methyl- | |
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Record name | Benzene, 1-methoxy-2-methyl- | |
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Record name | 2-methylanisole | |
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Record name | 2-METHYLANISOLE | |
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Record name | 1-Methoxy-2-methylbenzene | |
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Melting Point |
-34.1 °C | |
Record name | 1-Methoxy-2-methylbenzene | |
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URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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